molecular formula C13H16F3N3O2S B6625213 N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide

N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide

Cat. No.: B6625213
M. Wt: 335.35 g/mol
InChI Key: YKUFVEPVPLDIMW-UHFFFAOYSA-N
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Description

N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroethoxy group attached to a pyridine ring, which is further connected to a thiomorpholine ring via a carboxamide linkage. The presence of the trifluoroethoxy group imparts significant chemical stability and reactivity to the compound.

Properties

IUPAC Name

N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2S/c14-13(15,16)9-21-11-8-17-2-1-10(11)7-18-12(20)19-3-5-22-6-4-19/h1-2,8H,3-7,9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUFVEPVPLDIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)NCC2=C(C=NC=C2)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of the pyridine intermediate by reacting 3-(2,2,2-trifluoroethoxy)pyridine with a suitable alkylating agent under controlled conditions.

    Thiomorpholine Ring Formation: The pyridine intermediate is then reacted with thiomorpholine in the presence of a base to form the thiomorpholine ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified electronic properties.

    Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoroethoxy group.

Scientific Research Applications

N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

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